molecular formula C5H11N B3054286 3-Buten-1-amine, 2-methyl- CAS No. 59354-26-6

3-Buten-1-amine, 2-methyl-

Cat. No.: B3054286
CAS No.: 59354-26-6
M. Wt: 85.15 g/mol
InChI Key: KNDRWHMOJREVPO-UHFFFAOYSA-N
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Description

3-Buten-1-amine, 2-methyl- is an organic compound with the molecular formula C5H11N It is an aliphatic amine characterized by the presence of a butenyl group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Buten-1-amine, 2-methyl- typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired amine.

Types of Reactions:

    Oxidation: 3-Buten-1-amine, 2-methyl- can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction: It can be reduced to form saturated amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Buten-1-amine, 2-methyl- involves its interaction with various molecular targets and pathways:

    Nucleophilic Attack: The amino group in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.

    Formation of Intermediates: During reactions, it forms intermediates that can further react to produce the final products.

    Pathways Involved: The compound can participate in pathways involving amination, reduction, and substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    2-Methyl-2-propen-1-amine: Similar in structure but differs in the position of the double bond.

    1-(Boc-amino)-3-butene: Contains a Boc-protected amino group.

    N-Allylmethylamine: Contains an allyl group attached to the nitrogen atom.

Uniqueness: 3-Buten-1-amine, 2-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to improve detection in proteomics research also sets it apart from other similar compounds .

Properties

IUPAC Name

2-methylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-3-5(2)4-6/h3,5H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRWHMOJREVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484860
Record name 3-Buten-1-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59354-26-6
Record name 3-Buten-1-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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